molecular formula C11H16N2O2 B7587555 Tert-butyl 2,4-diaminobenzoate

Tert-butyl 2,4-diaminobenzoate

Cat. No. B7587555
M. Wt: 208.26 g/mol
InChI Key: CBCGTZYZXJLZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2,4-diaminobenzoate is a chemical compound that is widely used in scientific research. It is a member of the benzoate family of compounds and is often used as a building block in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-butyl 2,4-diaminobenzoate is not fully understood. However, it is known to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting the activity of these enzymes, tert-butyl 2,4-diaminobenzoate can affect a wide range of cellular processes.
Biochemical and Physiological Effects:
Tert-butyl 2,4-diaminobenzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in these cells. It has also been shown to inhibit the activity of enzymes involved in inflammation and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

Tert-butyl 2,4-diaminobenzoate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for extended periods of time. However, it has some limitations. It can be difficult to dissolve in certain solvents, and it can be toxic to cells at high concentrations.

Future Directions

There are several future directions for research on tert-butyl 2,4-diaminobenzoate. One area of research is the development of new inhibitors of protein kinases using tert-butyl 2,4-diaminobenzoate as a building block. Another area of research is the development of new fluorescent dyes for imaging cellular processes. Finally, there is a need for further research on the biochemical and physiological effects of tert-butyl 2,4-diaminobenzoate, particularly in the context of cancer and inflammation.

Synthesis Methods

Tert-butyl 2,4-diaminobenzoate can be synthesized using a variety of methods. One of the most common methods is the reaction between tert-butyl anthranilate and hydrazine hydrate. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and the product is purified by column chromatography.

Scientific Research Applications

Tert-butyl 2,4-diaminobenzoate has a wide range of scientific research applications. It is often used as a building block in the synthesis of other compounds, such as fluorescent dyes and inhibitors of protein kinases. It is also used as a substrate for enzyme assays and as a reagent in the synthesis of peptides.

properties

IUPAC Name

tert-butyl 2,4-diaminobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCGTZYZXJLZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,4-diaminobenzoate

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